molecular formula C19H24N4O B5430076 N-(4-ethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-(4-ethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Cat. No. B5430076
M. Wt: 324.4 g/mol
InChI Key: RXMQKZYKURQIAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-ethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide involves complex chemical reactions. For instance, Li Ming-zhu (2008) elaborated on the synthesis of a similar compound using 2-ethyl-pyridine through the Whol Ziegler reaction, the Williamson reaction, and aminolysis, highlighting the chemical intricacies involved in creating such molecules (Li Ming-zhu, 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category often entails complex arrangements that contribute to their potential biological activities. Studies like that by Ishii et al. (1997) on N-(2-pyridinyl)piperazines revealed that the insertion of a piperazine unit and the specific arrangement of substituents significantly affect the molecule's properties, demonstrating the importance of molecular structure analysis in understanding these compounds' functions (Ishii et al., 1997).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their structural components. For example, the work by Shibuya et al. (2018) on acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors highlighted the role of piperazine and pyridylacetamide in enhancing aqueous solubility and oral absorption, showing the compound's chemical functionality (Shibuya et al., 2018).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-2-16-6-8-17(9-7-16)21-19(24)15-22-11-13-23(14-12-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMQKZYKURQIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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